4-Bromo-6,7-dimethoxyquinoline

Descripción general

Descripción

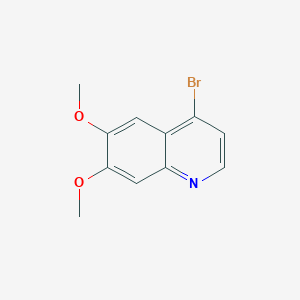

4-Bromo-6,7-dimethoxyquinoline (CAS RN: 666734-51-6) is a brominated quinoline derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol. It features a quinoline core substituted with bromine at the 4-position and methoxy groups at the 6- and 7-positions (Figure 1). This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents. It requires storage under inert conditions at 2–8°C due to its sensitivity to moisture and light .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethoxyquinoline typically involves the bromination of 6,7-dimethoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium tert-butoxide, palladium catalysts, and suitable solvents like tetrahydrofuran are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

4-Bromo-6,7-dimethoxyquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.

Industry: It is used in the development of materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-6,7-dimethoxyquinoline is primarily related to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation. These inhibitors bind to the active site of the enzyme, preventing the methylation of histone proteins and thereby modulating gene expression . Molecular docking studies have provided insights into the key interactions between the compound and its target enzyme.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Quinoline Derivatives

Structural Analogues and Substitution Patterns

4-Chloro-6,7-dimethoxyquinoline (CAS RN: 35654-56-9)

- Molecular Formula: C₁₁H₁₀ClNO₂; Molecular Weight: 223.65 g/mol.

- Key Differences: The bromine atom in 4-bromo-6,7-dimethoxyquinoline is replaced by chlorine. This substitution reduces molecular weight and alters electronic properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : A critical intermediate in synthesizing Tivozanib (a VEGF inhibitor) and Cabozantinib (a MET inhibitor) .

- Synthesis: Produced via chlorination of 4-hydroxy-6,7-dimethoxyquinoline using POCl₃, yielding a 70% purified product .

- Physical Properties : Melting point = 403–404 K; pKa ≈ 3.95 (predicted) .

4-Amino-6,7-dimethoxyquinoline Derivatives

- Example: 4-Amino-6,7-dimethoxyquinoline hydrochloride (CAS RN: N/A).

- Key Differences: The bromine/chlorine at C4 is replaced by an amino group (–NH₂), enhancing hydrogen-bonding capacity and altering biological activity.

- Applications : Metabolite of antihypertensive agents (e.g., amiquinsin hydrochloride) and precursor to cardiovascular regulators .

- Synthesis : Prepared via reduction of nitro intermediates or hydrolysis of chloro derivatives .

2-Substituted 6,7-Dimethoxyquinolines

- Example: 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic acid (CAS RN: N/A).

- Key Differences : Substitution at the 2-position (e.g., cyclopropyl or carboxylic acid groups) modifies steric and electronic profiles, impacting binding to biological targets like c-Met kinase .

Physicochemical and Reactivity Comparisons

| Property | This compound | 4-Chloro-6,7-dimethoxyquinoline | 4-Amino-6,7-dimethoxyquinoline |

|---|---|---|---|

| Molecular Weight | 268.11 g/mol | 223.65 g/mol | ~210 g/mol (estimated) |

| Substituent | Br (C4) | Cl (C4) | NH₂ (C4) |

| Melting Point | Not reported | 403–404 K | >573 K (decomposes) |

| Reactivity | High (Br better leaving group) | Moderate (Cl less reactive) | Low (NH₂ nucleophilic) |

| Key Applications | Kinase inhibitors | Anticancer agents | Metabolites, antihypertensives |

Reactivity Notes:

- Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance its suitability for palladium-catalyzed cross-coupling reactions .

- Amino derivatives exhibit lower electrophilicity but participate in condensation reactions for bioactive molecule synthesis .

Crystallographic and Structural Insights

- 4-Chloro-6,7-dimethoxyquinoline: X-ray studies reveal a nearly planar quinoline ring with intramolecular C–H∙∙∙Cl interactions stabilizing the structure .

- This compound: Expected to exhibit similar planarity, but bromine’s larger size may influence crystal packing and intermolecular interactions .

Actividad Biológica

Overview

4-Bromo-6,7-dimethoxyquinoline is a synthetic compound with the molecular formula and a molecular weight of approximately 268.11 g/mol. This compound features a quinoline structure, characterized by a fused benzene and pyridine ring system, with bromine and methoxy substituents that confer unique biological activities. Research has highlighted its potential as an inhibitor of histone lysine methyltransferase G9a, which plays a significant role in epigenetic regulation and cancer progression.

Target Interaction:

The primary target of this compound is G9a, a histone lysine methyltransferase involved in gene silencing through the methylation of histone H3 at lysine 9 (H3K9). This modification is crucial for the regulation of gene expression and is often dysregulated in various cancers and diseases such as AIDS.

Mode of Action:

The compound operates through a substrate-competitive inhibition mechanism, which disrupts the normal methylation processes mediated by G9a. By inhibiting G9a, this compound can alter gene expression profiles, potentially leading to reduced cell proliferation in cancerous cells.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested: The compound has been evaluated against several cell lines including HeLa (cervical cancer), HT29 (colon cancer), and A549 (lung cancer).

- Results: It showed notable antiproliferative activity, suggesting its potential as an anticancer agent. For instance, in studies involving multiple quinoline derivatives, compounds structurally related to this compound exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values in the low micromolar range .

Mechanistic Studies

The compound's ability to inhibit G9a leads to changes in histone methylation patterns, which can influence several downstream signaling pathways associated with cancer cell survival and proliferation. The alteration of these epigenetic marks is linked to apoptosis induction in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Bromoquinoline | Bromine substitution | Moderate cytotoxicity against various cancers |

| 6,7-Dimethoxyquinoline | Methoxy groups only | Limited activity; serves as a precursor |

| 4-Bromo-6-methylquinoline | Methyl group addition | Enhanced reactivity but lower biological activity |

| 4-Bromo-7-methoxyquinoline | Methoxy group at different position | Variable activity; less studied |

This table illustrates how the presence of both bromine and methoxy groups in this compound provides it with distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity Evaluation: In a study assessing various quinoline derivatives for anticancer properties, it was found that modifications on the quinoline ring significantly impacted their cytotoxic efficacy against cancer cell lines. The most potent derivatives had structural similarities to this compound .

- Mechanistic Insights: Research focusing on the inhibition of G9a revealed that compounds like this compound can induce apoptosis in cancer cells through epigenetic modulation. This was evidenced by increased levels of H3K9 acetylation following treatment, indicating a shift towards a more transcriptionally active chromatin state.

- In Vivo Studies: Although most research has been conducted in vitro, preliminary animal studies suggest that compounds similar to this compound could exhibit significant tumor regression when administered at therapeutic doses .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6,7-dimethoxyquinoline?

Basic

The synthesis of this compound typically involves nucleophilic substitution reactions. A widely used precursor is 4-Chloro-6,7-dimethoxyquinoline, where the chlorine atom at the 4-position is replaced by bromine. For example, reacting the chloro derivative with hydrobromic acid (HBr) or using brominating agents like phosphorus tribromide (PBr₃) under controlled conditions can yield the brominated product . Another approach involves cyclization of substituted aniline derivatives with brominated aldehydes or ketones, as seen in analogous quinoline syntheses using paraldehyde and zinc chloride .

Q. How can researchers characterize the purity and structure of this compound?

Basic

Characterization methods include:

- High-Performance Liquid Chromatography (HPLC): To confirm purity (>95% via gradient elution with TFA-acetonitrile/water) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide structural confirmation, particularly for substituent positions (e.g., methoxy groups at 6,7-positions and bromine at C4) .

- X-ray Crystallography: For definitive structural analysis, as demonstrated for the chloro analog (4-Chloro-6,7-dimethoxyquinoline), which crystallizes in a monoclinic system with specific lattice parameters .

Q. What challenges arise during bromination of 6,7-dimethoxyquinoline derivatives?

Advanced

Key challenges include:

- Regioselectivity: Ensuring bromination occurs exclusively at the 4-position without side reactions at other positions. This requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) .

- Reactivity of Methoxy Groups: The electron-donating methoxy groups can deactivate the quinoline ring, necessitating strong electrophilic brominating agents or Lewis acid catalysts .

- Byproduct Formation: Competing reactions, such as demethylation of methoxy groups, may occur under harsh conditions, requiring purification via column chromatography .

Q. How does bromine substitution at the 4-position influence biological activity in quinoline derivatives?

Advanced

Bromine’s electron-withdrawing effect enhances electrophilic interactions with target proteins. For example:

- G9a Inhibition: 2,4-Diamino-6,7-dimethoxyquinoline derivatives with bromine substitutions show improved binding to histone methyltransferases, as demonstrated in enzyme-coupled SAH detection (ECSD) assays (IC₅₀ values in µM range) .

- Receptor Affinity: Brominated quinolines exhibit higher α-adrenoceptor affinity compared to chloro analogs, likely due to increased hydrophobic interactions .

Q. What methodologies are used to optimize reaction yields in nucleophilic substitution reactions for this compound?

Advanced

Critical parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states .

- Catalysis: Zinc chloride (ZnCl₂) or potassium carbonate (K₂CO₃) can facilitate substitution by activating the leaving group (e.g., chloride) .

- Temperature Control: Elevated temperatures (80–100°C) improve kinetics but must be balanced against side reactions. Microwave-assisted synthesis has been explored for rapid, high-yield reactions .

Q. How can researchers analyze structure-activity relationships (SAR) for brominated quinolines in drug discovery?

Advanced

SAR studies involve:

- Analog Synthesis: Preparing derivatives with varied substituents (e.g., methyl, amino) at the 2- and 4-positions to assess steric and electronic effects .

- Biological Assays: Testing compounds in enzyme inhibition (e.g., CLOT assay for G9a) or receptor-binding assays to correlate structural features with activity .

- Computational Modeling: Docking studies (e.g., using AutoDock) to predict binding modes and guide rational design .

Q. What are the key applications of this compound in medicinal chemistry?

Basic

This compound serves as:

- Pharmaceutical Intermediate: For synthesizing G9a inhibitors with potential in cancer epigenetics .

- Antihypertensive Agents: Derivatives like 2,4-diamino-6,7-dimethoxyquinoline show α-adrenoceptor modulation .

- Antibacterial Scaffolds: Quinolines are known for targeting DNA gyrase, with bromine enhancing membrane permeability .

Q. How can researchers address contradictory data in quinoline synthesis literature?

Advanced

- Mechanistic Re-evaluation: Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to trace reaction pathways .

- Reproducibility Checks: Validate reported protocols with controlled variables (e.g., reagent purity, anhydrous conditions) .

- Cross-Validation: Compare results across multiple analytical techniques (e.g., HPLC, LC-MS) to resolve discrepancies in yield or purity .

Propiedades

IUPAC Name |

4-bromo-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVHJHVTRNXFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583005 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666734-51-6 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.